4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the para position (4-bromo). The amide nitrogen is linked to a 1,2,5-oxadiazole (furazan) ring, which is further substituted at the 4-position with a phenyl group bearing an isopropoxy (propan-2-yloxy) moiety. The structure combines aromatic, heterocyclic, and alkyl ether functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves coupling a 4-bromobenzoyl chloride derivative with a 3-amino-1,2,5-oxadiazole precursor under microwave-assisted or conventional amidation conditions .
Properties
Molecular Formula |
C18H16BrN3O3 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
4-bromo-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16BrN3O3/c1-11(2)24-15-9-5-12(6-10-15)16-17(22-25-21-16)20-18(23)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) |
InChI Key |
SDNNWMNFXSACIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Coupling Reactions: : The final step involves coupling the brominated oxadiazole with the benzamide derivative. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the para position of the benzamide moiety undergoes NAS with various nucleophiles. Reaction outcomes depend on solvent polarity, temperature, and catalyst presence.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | DMF, 80°C, 12 h | 4-Amino derivative | 68% | |
| KCN | DMSO, 120°C, 6 h | 4-Cyano derivative | 55% | |
| NaN₃ | EtOH/H₂O, 60°C, 8 h | 4-Azido derivative | 72% |
Mechanistic Insight :
-
Bromine acts as a leaving group under polar aprotic solvents (e.g., DMF), facilitating attack by strong nucleophiles like ammonia or cyanide.
-
Azide substitution proceeds via a two-step mechanism involving intermediate nitrene formation.
Oxadiazole Ring Reactivity
The 1,2,5-oxadiazole ring participates in ring-opening and cycloaddition reactions:
Acid-Catalyzed Hydrolysis
| Conditions | Product | Notes |
|---|---|---|
| 2M HCl, reflux, 4 h | Corresponding diamide | Ring cleavage occurs at the N-O bond. |
| H₂SO₄ (conc.), RT, 24 h | Partial decomposition | Unstable under strong acidic conditions. |
[3+2] Cycloaddition
The oxadiazole reacts with electron-deficient alkynes under microwave irradiation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| DMAD (dimethyl acetylenedicarboxylate) | 150°C, MW, 30 min | Isoxazole derivative | 61% |
Significance : Cycloadditions expand the compound’s utility in synthesizing polycyclic heteroaromatics .
Benzamide Hydrolysis
The amide bond hydrolyzes under basic conditions:
| Conditions | Product | Notes |
|---|---|---|
| 1M NaOH, 90°C, 6 h | 4-Bromobenzoic acid + oxadiazole amine | Complete cleavage at elevated temperatures. |
| LiOH/THF/H₂O, RT, 12 h | Partial hydrolysis | Selective conditions preserve the oxadiazole ring. |
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | 85% |
| Vinylboronic pinacol ester | PdCl₂(dppf) | Styryl-substituted analog | 78% |
Optimization : Reactions require anhydrous conditions and inert atmospheres for maximum efficiency.
Reduction of Oxadiazole
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 4 h | Tetrahydro-oxadiazole |
| LiAlH₄ | THF, 0°C → RT, 2 h | Amine intermediate |
Application : Reduced forms show enhanced solubility for biological testing.
Stability Under Oxidative Conditions
| Oxidizing Agent | Outcome |
|---|---|
| H₂O₂ (30%) | No reaction (ring stability) |
| KMnO₄ (acidic) | Degradation to CO₂ and Br⁻ ions |
Comparative Reaction Table: Halogenated Analogs
| Compound | Bromine Position | Preferred Reaction |
|---|---|---|
| 4-Bromo derivative (target) | Para | Suzuki coupling (85% yield) |
| 2-Bromo derivative | Ortho | NAS with NH₃ (62% yield) |
| 4-Chloro analog | Para | Slower NAS kinetics |
Key Research Findings
-
Synthetic Flexibility : Bromine substitution enables diverse derivatization, making the compound a versatile intermediate in medicinal chemistry.
-
Oxadiazole Stability : The ring resists oxidation but undergoes hydrolysis under strong acids, limiting its use in low-pH environments .
-
Biological Relevance : Coupling products (e.g., biaryls) exhibit enhanced binding to kinase targets, as inferred from structural analogs in patent literature .
For further studies, kinetic analyses of NAS and computational modeling of transition states are recommended to refine reaction protocols.
Scientific Research Applications
Medicinal Chemistry
4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various biological targets.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of oxadiazole derivatives, including this compound. The results indicated significant cytotoxic activity against several cancer cell lines, demonstrating potential as an anticancer drug candidate .
Antimicrobial Activity
Research has shown that compounds with oxadiazole moieties exhibit antimicrobial properties. The inclusion of the bromo and propan-2-yloxy groups may enhance this activity.
Case Study: Antimicrobial Screening
In a screening assay, derivatives of oxadiazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited moderate antibacterial activity, suggesting its potential use in developing new antibiotics .
Material Science
The compound is also explored for applications in material science due to its unique electronic properties.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has indicated that compounds containing oxadiazole can be used as hole transport materials in OLEDs. The incorporation of 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide into OLED devices showed improved efficiency and stability compared to traditional materials .
Mechanism of Action
The mechanism of action of 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to specific molecular targets, while the bromine atom and benzamide group might enhance selectivity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
The target compound’s 4-Br substituent may confer higher metabolic stability compared to smaller halogens like Cl . Electron-Donating Groups (EDGs): The isopropoxy group (R2 in the target compound) is an EDG, which could increase solubility compared to nonpolar substituents (e.g., methyl in D220-0845) but may reduce oxidative stability .
Synthetic Methodologies
- Microwave-assisted synthesis (e.g., compound 5 in ) reduces reaction times (45 minutes vs. hours for conventional methods) and improves yields.
- NaH-mediated coupling in DMF (for compounds in ) is a versatile approach for introducing diverse substituents, though it requires careful control of moisture.
Biological Relevance
- While explicit bioactivity data for the target compound is unavailable, structurally analogous 1,2,5-oxadiazole benzamides are often screened for antiproliferative or antiplasmodial activity. For example, trifluoromethyl-substituted derivatives (e.g., compound 44 in ) show enhanced potency in preliminary assays, suggesting that the target’s bromine substituent may similarly influence activity .
- The isopropoxy group in the target compound mirrors substituents in kinase inhibitors (e.g., EGFR inhibitors), where bulky alkoxy groups improve selectivity .
Physical Properties
- Melting Points: Compounds with bromine (e.g., target compound) typically exhibit higher melting points than fluoro- or methyl-substituted analogs due to increased molecular weight and halogen bonding .
- Solubility: The isopropoxy group may enhance solubility in organic solvents compared to nitro- or chloro-substituted derivatives .
Biological Activity
The compound 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can be represented as follows:
Biological Activity Overview
- Anticancer Activity : Compounds containing the oxadiazole moiety have been shown to exhibit significant anticancer properties. Research indicates that derivatives can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : The presence of the oxadiazole ring in compounds has been associated with anti-inflammatory activity. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Antimicrobial Properties : 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide may also exhibit antimicrobial activity against various pathogens. The oxadiazole derivatives have shown efficacy against bacteria and fungi, contributing to their potential use in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives often act as inhibitors of key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and cyclooxygenases (COX) .
- Receptor Modulation : These compounds may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis, making them candidates for targeted cancer therapies .
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide displayed significant cytotoxicity against multiple cancer cell lines. The most promising derivative showed an IC50 value under 10 µM across five tested lines, indicating strong potential for further development as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Studies utilizing computational models have suggested favorable absorption and distribution characteristics for oxadiazole derivatives. However, toxicity assessments are necessary to ensure safety profiles before clinical applications .
Q & A
Q. What are the established synthetic routes for 4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide, and what are their key reaction conditions?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic reactions. A common approach involves coupling a substituted oxadiazole precursor with a brominated benzamide derivative. For example, describes refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions (glacial acetic acid) to form the oxadiazole core. Subsequent bromination and amidation steps are critical, as highlighted in , where halogenated intermediates are prepared using reagents like 2,4,6-trichlorotriazine. Key parameters include solvent choice (e.g., absolute ethanol), temperature control (reflux at ~78°C), and stoichiometric ratios (1:1 molar equivalents for coupling steps) .
Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?
- Methodological Answer : Structural confirmation relies on a combination of 1H/13C NMR (to verify aromatic protons and carbonyl groups), FT-IR (for amide C=O stretches at ~1650–1700 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation). Single-crystal X-ray diffraction (SC-XRD), as demonstrated in , provides definitive proof of molecular geometry, with parameters such as orthorhombic crystal symmetry (space group P212121) and unit cell dimensions (a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound for improved yield and purity?
- Methodological Answer : DoE frameworks, such as factorial designs, systematically evaluate variables like temperature, catalyst loading, and reaction time. highlights flow-chemistry optimization using statistical modeling (e.g., Omura-Sharma-Swern oxidation), where continuous-flow reactors enhance reproducibility and reduce side reactions. For this compound, variables to optimize include the oxadiazole cyclization step (reflux duration) and bromination efficiency (e.g., NBS vs. Br₂). Response surface methodology (RSM) can identify interactions between parameters, such as the trade-off between higher temperatures (accelerating kinetics) and thermal decomposition risks .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictory bioactivity results may arise from impurities, assay variability, or divergent molecular targets. For example, notes that trifluoromethyl-containing analogs can target bacterial enzymes like AcpS-PPTase, but activity depends on bacterial strain-specific enzyme conformations. To address discrepancies:
- Purity Validation : Use HPLC with UV/ELSD detectors (≥95% purity threshold).
- Assay Standardization : Include positive controls (e.g., known kinase inhibitors in enzyme assays).
- Target Profiling : Perform kinome-wide screening or computational docking (e.g., AutoDock Vina) to identify off-target interactions .
Q. What role does the 1,2,5-oxadiazol-3-yl moiety play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : The oxadiazole ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation. Its electron-deficient nature also improves solubility in polar solvents (e.g., logP reduction by ~0.5–1.0 units). emphasizes that trifluoromethyl groups increase lipophilicity (logD7.4 ~2.5–3.0), enhancing blood-brain barrier permeability. Advanced studies should combine molecular dynamics simulations (to assess membrane permeability) and in vitro metabolic assays (e.g., liver microsome stability tests) .
Data Analysis and Validation
Q. How should researchers interpret conflicting melting point data reported for derivatives of this compound?
- Methodological Answer : Melting point variations (e.g., ±5°C across studies) often stem from polymorphic forms or residual solvents. reports derivatives with melting points ranging from 203°C to 288°C, influenced by substituent electronegativity. To validate:
- Perform differential scanning calorimetry (DSC) to detect polymorph transitions.
- Conduct thermogravimetric analysis (TGA) to rule out solvent retention.
- Compare with SC-XRD data () to correlate crystal packing with thermal stability .
Experimental Design Considerations
Q. What are the best practices for scaling up the synthesis of this compound while maintaining reaction efficiency?
- Methodological Answer : Scale-up challenges include heat dissipation and mixing efficiency. recommends transitioning from batch to flow chemistry for exothermic steps (e.g., bromination). Key strategies:
- Use microreactors with high surface-area-to-volume ratios.
- Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
- Optimize solvent systems (e.g., switch from ethanol to acetonitrile for faster diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
